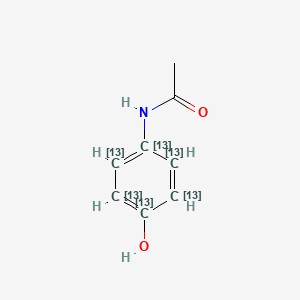
(S)-Naproxen ethyl ester-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Naproxen ethyl ester-d5 is a deuterated form of (S)-Naproxen ethyl ester, where five hydrogen atoms are replaced with deuterium. This modification enhances the compound’s stability and makes it valuable for precise analytical applications, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Naproxen ethyl ester-d5 typically involves the esterification of (S)-Naproxen with deuterated ethanol (C2D5OH). The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high yield and purity. The use of deuterated ethanol in bulk quantities is essential for the large-scale production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Naproxen ethyl ester-d5 undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield (S)-Naproxen and deuterated ethanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: (S)-Naproxen and deuterated ethanol.
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives of this compound.
Applications De Recherche Scientifique
(S)-Naproxen ethyl ester-d5 is widely used in scientific research due to its stability and isotopic labeling. Some of its applications include:
Chemistry: Used as an internal standard in NMR spectroscopy and mass spectrometry for the quantification of (S)-Naproxen and its derivatives.
Biology: Employed in metabolic studies to trace the pathways and interactions of (S)-Naproxen in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the synthesis of other deuterated compounds and as a reference material in quality control processes.
Mécanisme D'action
The mechanism of action of (S)-Naproxen ethyl ester-d5 is similar to that of (S)-Naproxen. It primarily acts by inhibiting the enzyme cyclooxygenase (COX), which is involved in the biosynthesis of prostaglandins. By inhibiting COX, this compound reduces inflammation, pain, and fever. The deuterium labeling does not significantly alter the compound’s interaction with its molecular targets but enhances its stability for analytical purposes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-Naproxen: The non-deuterated form of the compound.
(S)-Naproxen methyl ester: Another ester derivative of (S)-Naproxen.
(S)-Naproxen ethyl ester: The non-deuterated form of the compound.
Uniqueness
(S)-Naproxen ethyl ester-d5 is unique due to its deuterium labeling, which provides enhanced stability and makes it suitable for precise analytical applications. This isotopic labeling distinguishes it from other similar compounds and broadens its utility in various research fields.
Propriétés
Formule moléculaire |
C16H18O3 |
|---|---|
Poids moléculaire |
263.34 g/mol |
Nom IUPAC |
1,1,2,2,2-pentadeuterioethyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate |
InChI |
InChI=1S/C16H18O3/c1-4-19-16(17)11(2)12-5-6-14-10-15(18-3)8-7-13(14)9-12/h5-11H,4H2,1-3H3/t11-/m0/s1/i1D3,4D2 |
Clé InChI |
URNAYRDBUUZOIU-NFFXRZFLSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)[C@@H](C)C1=CC2=C(C=C1)C=C(C=C2)OC |
SMILES canonique |
CCOC(=O)C(C)C1=CC2=C(C=C1)C=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


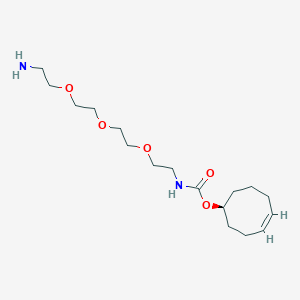
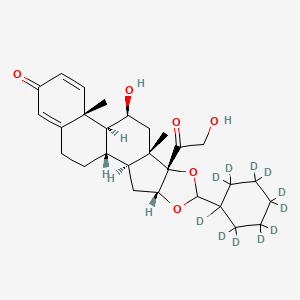

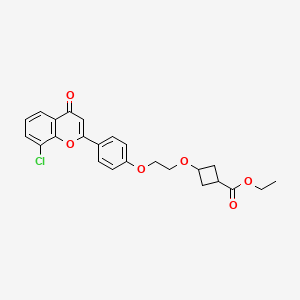

![[(2R,3S)-2-amino-3-ethenyl-3-hydroxypentadecyl] dihydrogen phosphate](/img/structure/B15144495.png)
![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride](/img/structure/B15144501.png)
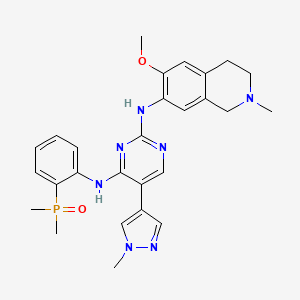
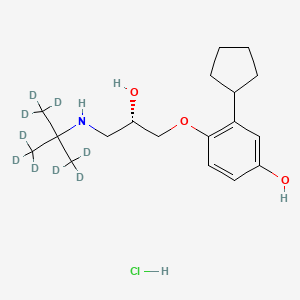
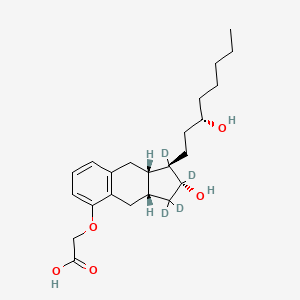
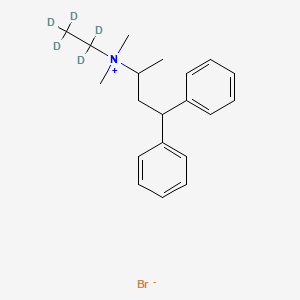
![1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene, 9,19-cyclolanostane-3,24,25-triol deriv.](/img/structure/B15144536.png)

